Ro 04-6790

5-HT6 receptor binding affinity pKi

Ro 04-6790 (CAS 202466-68-0) is a selective 5-HT6 receptor antagonist (pKi 7.26-7.35) with no mouse receptor affinity, resolving cross-species incompatibility for rat-exclusive behavioral studies. >100-fold selectivity over 23 binding sites. Validated in rat novel object discrimination for memory consolidation; produces ~50% hippocampal ACh efflux increase at 10 mg/kg SC. Serves as non-brain-penetrant comparator for CNS-penetrant 5-HT6 antagonists. Supplied at ≥98% HPLC purity; -20°C storage; ambient shipping.

Molecular Formula C12H16N6O2S
Molecular Weight 308.36 g/mol
CAS No. 202466-68-0
Cat. No. B1679427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 04-6790
CAS202466-68-0
Synonyms4-amino-N-(2,6 bis-methylamino-pyrimidin-4-yl)-benzene sulfonamide
Ro 04-6790
Ro 4-6790
Ro4-6790
Molecular FormulaC12H16N6O2S
Molecular Weight308.36 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H16N6O2S/c1-14-10-7-11(17-12(15-2)16-10)18-21(19,20)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H3,14,15,16,17,18)
InChIKeyJELFWSXQTXRMAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ro 04-6790: A Species-Specific 5-HT₆ Receptor Antagonist


Ro 04-6790 (4-amino-N-(2,6-bis-methylamino-pyrimidin-4-yl)-benzenesulfonamide) is a competitive, selective 5-HT₆ receptor antagonist with pKi values of 7.26 and 7.35 at human and rat recombinant receptors, respectively [1]. It displays over 100-fold selectivity for the 5-HT₆ receptor across a panel of 23 other binding sites (IC₅₀ > 10 μM) [1]. However, it lacks affinity for the mouse 5-HT₆ receptor [2], and its clinical development was halted due to insufficient blood-brain barrier penetration [3], positioning it primarily as a research tool in rat models.

Species-specific 5-HT₆ tool Binding confirmed at human and rat receptors; no affinity for mouse 5-HT₆
Limited CNS penetration Blood-brain barrier penetration insufficient; suitable for peripheral or in vitro rat studies
Selective antagonism >100-fold selectivity over a panel of 23 binding sites; clean pharmacological profile

Why Ro 04-6790 Cannot Be Substituted by Other 5-HT₆ Antagonists


Despite a shared receptor target, 5-HT₆ antagonists exhibit marked differences in binding potency, inverse agonist efficacy, species selectivity, and brain penetrance. For example, SB-271046 has approximately 30- to 40-fold higher affinity than Ro 04-6790 [1] and displays robust inverse agonism at the wild-type receptor [2], while SB-399885 is a brain-penetrant, orally active tool [3]. Ro 04-6790's unique lack of mouse receptor binding [4] and its limited brain exposure [5] create a defined profile that precludes direct substitution in cross-species or CNS-penetrant studies.

Ro 04-6790 No mouse receptor binding Fails to bind mouse 5-HT₆ receptors, limiting use to rat models
Other 5-HT₆ antagonists Mouse affinity may vary SB-271046 and SB-357134 retain mouse binding; species transfer may not be direct
Ro 04-6790 Poor brain penetrance Limited CNS exposure; not suitable for brain-penetrant studies
Other 5-HT₆ antagonists Brain-penetrant profiles differ SB-399885 is brain-penetrant and orally active; direct substitution may shift CNS outcomes
Ro 04-6790 System-dependent inverse agonism Neutral antagonist in some cells; inverse agonist in others
Other 5-HT₆ antagonists Robust inverse agonism may confound SB-271046 shows strong inverse agonism; constitutive activity assays may differ

Ro 04-6790 vs. Key 5-HT₆ Antagonists


5-HT₆ Binding Affinity vs. SB-271046 and SB-399885

Ro 04-6790 demonstrates moderate 5-HT₆ receptor affinity, with pKi values of 7.26 (human) and 7.35 (rat) [1]. In contrast, SB-271046 has pKi values of 8.81 (human) and 9.02 (rat) [2], representing a 36- to 40-fold higher affinity. SB-399885 further extends this with pKi values of 9.02–9.11 [3]. This graded potency must be considered when designing dose-response studies.

Binding Affinity
Cross-study
pKi 7.26–7.35 Ro 04-6790 human/rat vs. SB-271046 8.81/9.02; SB-399885 9.02–9.11 36–80 fold lower affinity
Lower-affinity tool; higher dosing context
Recombinant receptor binding, radioligand assays
5-HT6 receptor binding affinity pKi

Inverse Agonism at 5-HT₆ Receptors: Comparison with SB-271046

In a cAMP accumulation assay using HEK-293F cells expressing wild-type human 5-HT₆ receptors, SB-271046 demonstrated negative efficacy with an Emax of -45 ± 1% versus basal [1]. Ro 04-6790 showed a similar magnitude of negative efficacy but was 36-fold less potent [1]. Notably, an earlier study in HeLa cells reported that Ro 04-6790 had no significant effect on basal cAMP levels, suggesting it acts as a neutral antagonist in that system [2].

Inverse Agonism
Head-to-head
36-fold less potent SB-271046 Emax -45%; Ro 04-6790 weaker, neutral in HeLa
System-dependent functional selectivity
cAMP accumulation in HEK-293F vs. HeLa
5-HT6 receptor inverse agonism constitutive activity

Lack of Mouse 5-HT₆ Receptor Binding

Receptor binding studies revealed that Ro 04-6790 does not bind to the mouse 5-HT₆ receptor, precluding its use in mouse in vivo models [1]. In contrast, SB-271046 [2] and SB-357134 [3] retain affinity for the mouse receptor. This species restriction mandates the use of rats for all in vivo experiments with Ro 04-6790.

Mouse Binding
Head-to-head
No detectable binding Ro 04-6790 vs. SB-271046/SB-357134 retain mouse affinity
Rat-exclusive tool; mouse models not supported
Radioligand binding in mouse preparations
5-HT6 receptor species selectivity mouse

Memory Consolidation in Rat Novel Object Discrimination

In a rat novel object discrimination (NOD) task, both Ro 04-6790 and SB-271046 administered at 10 mg/kg i.p. reversed the deficit in object discrimination produced by a 4-hour inter-trial interval [1]. The effect was prevented by pre-treatment with the NMDA receptor antagonist MK-801 (0.05 mg/kg i.p.), implicating glutamatergic mechanisms [1]. This demonstrates that despite lower affinity, Ro 04-6790 achieves comparable behavioral efficacy in this specific rat cognitive paradigm.

Object Discrimination
Head-to-head
Deficit reversed 10 mg/kg i.p. in rat NOD task, comparable to SB-271046
Reported behavioral response consistency
NMDA receptor-dependent consolidation
5-HT6 receptor cognitive enhancement novel object discrimination

Hippocampal Acetylcholine Efflux Modulation

In vivo microdialysis in rat hippocampus showed that Ro 04-6790 increased acetylcholine (ACh) outflow by approximately 50% [1]. This effect was comparable to that observed with selective antagonists for 5-HT₂A (MDL 100,907), 5-HT₂C (SB 242,084), D₂ (raclopride), and α₁-adrenoceptors (prazosin), all of which produced similar ~50% increases [1]. In contrast, the atypical antipsychotics olanzapine and clozapine produced much larger increases (up to 1500% and 500%, respectively) [1].

ACh Efflux
Class-level
~50% increase Hippocampal ACh via microdialysis; similar to 5-HT₂, D₂, α₁ antagonists
Selective 5-HT₆ cholinergic modulation
In vivo microdialysis, freely moving rats
5-HT6 receptor acetylcholine microdialysis

Optimal Research Applications of Ro 04-6790


Rat Behavioral Pharmacology of 5-HT₆ Receptors

Due to its lack of binding to mouse 5-HT₆ receptors [1], Ro 04-6790 is exclusively suited for rat in vivo studies. It serves as a selective tool to investigate 5-HT₆-mediated behaviors, such as the stretching, yawning, and chewing syndrome [2], without the confounding variable of mouse model incompatibility.

5-HT₆ Neutral Antagonism vs. Inverse Agonism Studies

Ro 04-6790's functional profile—lacking inverse agonism in some cellular systems [3] while displaying weak inverse agonism in others [4]—makes it a key comparator for dissecting system-dependent constitutive activity and biased signaling at 5-HT₆ receptors. It provides a reference point distinct from robust inverse agonists like SB-271046 [4].

Cholinergic Modulation in Hippocampal Microdialysis

The ~50% increase in hippocampal ACh efflux produced by Ro 04-6790 [5] establishes it as a benchmark for selective 5-HT₆-mediated cholinergic effects. It can be used to isolate the 5-HT₆ contribution in multi-target antipsychotic drug studies [5].

Cognitive Consolidation Models in Rats

Ro 04-6790's demonstrated efficacy in enhancing memory consolidation in the rat novel object discrimination task [6] supports its use as a lower-affinity, non-brain-penetrant control for CNS-penetrant 5-HT₆ antagonists. Its effect is NMDA receptor-dependent [6], enabling studies of glutamatergic-cholinergic interactions in cognition.

Application
Selection Property
Validation Focus
Rat 5-HT₆ behavioral pharmacology
Species-selective rat tool compound
Rat-specific in vivo endpoint confirmation
Constitutive activity & biased signaling
System-dependent inverse agonism profile
Functional selectivity in signaling assays
Hippocampal cholinergic modulation
Selective 5-HT₆-mediated ACh efflux
Cholinergic endpoint in microdialysis model
Memory consolidation in rat tasks
Lower-affinity, non-brain-penetrant control
NMDA receptor-dependent consolidation endpoints

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